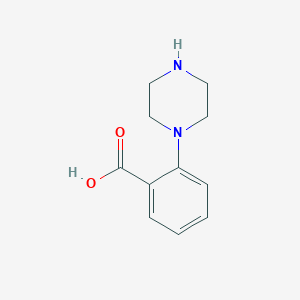

2-(Piperazin-1-yl)benzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLZQIMSYNAILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375156 | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446831-27-2 | |

| Record name | 2-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446831-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Chemical Derivatization of 2 Piperazin 1 Yl Benzoic Acid and Its Analogs

Established Synthetic Pathways for the Core 2-(Piperazin-1-yl)benzoic Acid Structure

The construction of the this compound scaffold can be achieved through several reliable synthetic methodologies. These approaches primarily involve the formation of the piperazine-aryl bond and modifications of the carboxylic acid group.

Amidation and Esterification Approaches to Benzoic Acid Derivatives

Amidation and esterification are fundamental reactions for modifying the carboxylic acid group of benzoic acid derivatives, which can be precursors to or derivatives of the target molecule. Amide bond formation is a common strategy in the synthesis of various biologically active molecules. For instance, the reaction of a benzoic acid derivative with a piperazine (B1678402) can be achieved using standard coupling agents. nih.govresearchgate.netresearchgate.net

Esterification of the benzoic acid moiety is another key approach. For example, the synthesis of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid has been achieved from methyl salicylate (B1505791) through a multi-step process that includes ethylation of a hydroxyl group to an ethoxy group. google.com Similarly, the preparation of 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester highlights the use of esterification in building complex molecules. sigmaaldrich.com The hydrolysis of these esters, often under acidic or basic conditions, can then yield the final carboxylic acid. chemicalbook.comgoogle.com

Table 1: Examples of Amidation and Esterification in the Synthesis of Benzoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| Ferulic acid | 1-Benzylpiperazine | Piperazine amide | nih.gov |

| 4-Chlorobenzoic acid | 1-Benzylpiperazine | Piperazine amide | nih.gov |

| Methyl salicylate | Diethyl sulfate (B86663) or ethyl bromide | Ethoxy benzoic acid derivative | google.com |

| Ethyl 4-{2-[1-phenethylpiperazin-4-yl]-ethyl}-benzoate | Hydrochloric acid | Benzoic acid | google.com |

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution is a cornerstone of piperazine chemistry, allowing for the introduction of various substituents onto the piperazine ring. The nitrogen atoms of the piperazine ring act as nucleophiles, readily reacting with electrophilic partners. researchgate.net Common reactions include N-alkylation and N-arylation.

N-arylation of piperazine can be accomplished through reactions like the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction, which are palladium- and copper-catalyzed, respectively. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable method, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net For instance, piperazine can displace a fluorine atom in pentafluoropyridine, preferentially at the para position. researchgate.net

The synthesis of 1-(8-fluoro-naphthalen-1-yl)piperazine from 8-fluoronaphthalen-1-ylamine demonstrates the formation of an N-aryl bond as a key step. researchgate.net

Multi-Step Convergent Synthetic Routes

Convergent synthesis is a powerful strategy for building complex molecules like analogs of this compound. This approach involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. acs.orgnih.govgoogle.comcam.ac.uk This method is often more efficient and allows for greater flexibility in creating a library of related compounds.

A notable example is the synthesis of sulfonylpiperazine analogs, where a bromide is displaced by an arylsulfonyl piperazine in a convergent manner. nih.gov Similarly, the synthesis of 1-(8-fluoro-naphthalen-1-yl)piperazine was achieved through a convergent route where 8-fluoronaphthalen-1-ylamine was synthesized separately before being coupled with the piperazine moiety. researchgate.net The synthesis of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid from methyl salicylate also follows a multi-step pathway involving chlorosulfonation, substitution with N-methylpiperazine, ethylation, and finally hydrolysis. google.com

Strategies for Structural Diversification and Chemical Library Generation

The this compound scaffold serves as a versatile template for the generation of chemical libraries for drug discovery. benthamdirect.comresearchgate.net By systematically modifying the piperazine and benzoic acid moieties, a wide range of analogs with diverse properties can be created.

Substituent Modifications on the Piperazine Moiety

The piperazine moiety offers two nitrogen atoms that can be functionalized to explore the chemical space around the core structure. benthamdirect.comtandfonline.com While many piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances have focused on the C-H functionalization of the piperazine ring's carbon atoms to introduce further diversity. nsf.gov

Common modifications include the introduction of alkyl or aryl groups onto the nitrogen atoms. mdpi.com For example, N-alkylation can be achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com The synthesis of various N-arylpiperazines is often accomplished via palladium-catalyzed Buchwald-Hartwig coupling. mdpi.com

Table 2: Common Substituent Modifications on the Piperazine Moiety

| Modification Type | Reaction | Example Product | Reference |

| N-Alkylation | Reductive Amination | N-Alkylpiperazines | mdpi.com |

| N-Arylation | Buchwald-Hartwig Coupling | N-Arylpiperazines | mdpi.com |

| C-H Functionalization | Various | C-Substituted Piperazines | nsf.gov |

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a prime site for derivatization to modulate the compound's properties. acs.orgnih.gov This functional group can be converted into a variety of other functionalities, such as esters, amides, and other acid derivatives.

For instance, the synthesis of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids involves the derivatization of a benzoic acid into a hydroxamic acid. nih.gov Another strategy involves the creation of prodrugs by derivatizing the benzoic acid group, although this can sometimes be challenging. nih.gov The synthesis of sulfamoyl benzoic acid analogues demonstrates the replacement of a sulfur-containing group with a sulfamoyl moiety to improve biological activity. acs.org

The generation of diverse libraries often involves reacting the benzoic acid with a range of amines or alcohols to produce a series of amides or esters. nih.govnih.gov This approach allows for the systematic exploration of structure-activity relationships.

Linker Chemistry and Scaffold Hybridization Approaches

The derivatization of this compound and its analogs frequently involves the strategic use of linkers to connect different pharmacophores, leading to hybrid molecules with potentially enhanced or novel biological activities. This approach, known as molecular hybridization, aims to combine the therapeutic advantages of distinct molecular entities into a single compound. scielo.br

One common strategy involves acylating the piperazine nitrogen. For instance, new series of phthalimide (B116566) derivatives have been synthesized using a Gabriel protocol, followed by an amidation reaction with various benzoic acid derivatives. researchgate.net This creates a linker between the piperazine core and a phthalimide moiety, a group known for its diverse biological properties. Similarly, the piperazine nitrogen can be reacted with chloroacetyl chloride, and the resulting intermediate can then be coupled with various anilines to introduce a substituted acetamide (B32628) linker. nih.gov

Another approach involves the formation of amide bonds directly with the benzoic acid group. For example, the carboxyl group of a this compound analog can be activated and coupled with amines to form amides. This has been demonstrated in the synthesis of benzoylpiperidine derivatives where substituted benzoic acids were condensed with amine-containing scaffolds. unipi.it

Scaffold hybridization also involves fusing the this compound framework with other heterocyclic systems. Researchers have coupled 2-(piperazin-1-yl)benzothiazole/benzoxazole (B165842) derivatives with 1,3,4-oxadiazole-2-thiol, creating hybrid molecules with a three-carbon spacer. researchgate.net In a different strategy, benzhydrylpiperazine has been linked to substituted phenyl oxadiazoles (B1248032) via a methylene (B1212753) bridge to create novel molecular hybrids. nih.gov The synthesis of naphthoquinone aromatic hydrazide-based molecular hybrids has also been explored, where substituted benzoic acids are converted to their corresponding hydrazides and then coupled with lawsone (2-hydroxy-1,4-naphthoquinone). scielo.br

These hybridization strategies often aim to combine fragments with known activities. For example, the design of multi-target ligands for Alzheimer's disease has involved creating hybrids of existing drugs or bioactive molecules. nih.gov The piperazine framework itself is recognized for its potential to enhance anti-inflammatory activity in hybrid molecules. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

In the academic pursuit of novel derivatives of this compound, significant effort is dedicated to optimizing reaction conditions to maximize yields and purity. This involves a systematic variation of parameters such as solvents, catalysts, temperature, and reaction times.

A key reaction in the derivatization of this compound analogs is amide bond formation. The use of coupling agents is crucial for achieving high yields. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) is a commonly employed condensing agent, often used in combination with a base like N,N-diisopropylethylamine (DIPEA) in a dry N,N-dimethylformamide (DMF) solvent. unipi.it Another example is the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) for condensation reactions. acs.org

The choice of solvent and base can significantly impact the outcome of the reaction. For instance, in the synthesis of N-aryl 4-(arylaminomethyl)benzamides, reductive alkylation of amines with carbonyl compounds is a key step, and the reaction conditions are carefully controlled to achieve high yields. researchgate.net Similarly, in the synthesis of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, the reaction of 2-(piperazin-1-yl)benzazolyl derivatives with chlorosulfonylbenzoic acid is carried out in dry dichloromethane (B109758) (CH2Cl2) at 0°C in the presence of triethylamine. nih.gov

Temperature is another critical parameter. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with 1-Boc-piperazine is conducted at 110 °C to yield the desired intermediate. rsc.org In other syntheses, reactions are performed at room temperature for extended periods, sometimes overnight, to ensure completion. nih.govnih.gov

The workup procedure is also optimized to ensure the isolation of a pure product. This often involves quenching the reaction with water, extracting the product with an organic solvent like dichloromethane, washing with brine, drying over an anhydrous salt such as sodium sulfate, and finally concentrating the solution in vacuo. rsc.org Purification of the crude product is often achieved through recrystallization from a suitable solvent like ethanol. nih.govnih.gov

The following table provides examples of reaction conditions optimized for specific synthetic transformations of this compound analogs:

| Reaction Type | Reactants | Reagents & Conditions | Yield | Reference |

| Amide Coupling | Amine, Substituted Benzoic Acid | HATU, DIPEA, dry DMF, RT, 2-3 h | 59-84% | unipi.it |

| Amide Coupling | 2-(Piperazin-1-yl)benzoxazole, 3-chlorosulfonylbenzoic acid | Triethylamine, 23 h, RT | 95% | nih.gov |

| Reductive Alkylation | 1-Methylpiperazine, Aldehyde | Triacetoxy sodium borohydride | 95-99% | researchgate.net |

| Nucleophilic Substitution | 2-Chloro-5-nitropyridine, 1-Boc-piperazine | 110 °C | - | rsc.org |

| Hydrolysis | Methyl 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate | 3 mol/L Sodium hydroxide, 25°C, 5h | 91% | google.com |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles in the synthesis of this compound derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, minimizing waste, and employing energy-efficient methods.

One key aspect of green chemistry is the use of environmentally benign solvents or even solvent-free conditions. For example, an efficient one-pot, four-component reaction for the synthesis of (5-hydroxy-2,4-diphenyl-2H-benzo[e] rsc.orggoogle.comoxazin-3(4H)-yl)(phenyl)methanone derivatives has been developed under solvent-free conditions, as well as using reflux/microwave methods in an aqueous medium, which offer shorter reaction times and high yields. oiccpress.com

Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that can significantly reduce reaction times from hours to minutes. derpharmachemica.com This method has been successfully applied to the synthesis of various biologically active heterocyclic compounds, including benzimidazole (B57391) derivatives. derpharmachemica.com The use of microwave irradiation can also lead to higher yields and cleaner reactions.

The development of one-pot multicomponent reactions is another strategy that aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and resources. oiccpress.com The synthesis of quinoxaline (B1680401) and benzimidazole derivatives has been achieved using a novel sulfamic acid-functionalized Fe3O4 magnetic nanoparticle as a highly effective and reusable nanocatalyst, which is another tenet of green chemistry. oiccpress.com

Furthermore, the choice of reagents and catalysts plays a crucial role. For instance, a method for preparing 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid from methyl salicylate is described as simple, safe, efficient, environmentally friendly, and suitable for industrial production. google.com The development of practical and scalable manufacturing processes with effective control of impurities and that are environmentally benign is a key goal. acs.org

While not always explicitly stated, the optimization of reaction conditions to improve yields and reduce byproducts, as discussed in the previous section, inherently contributes to the principles of green chemistry by maximizing atom economy and minimizing waste. The move towards more efficient and environmentally conscious synthetic routes is a continuous effort in the field.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Piperazin 1 Yl Benzoic Acid Analogs

Impact of Positional and Substituent Effects on Biological Activity

The biological activity of 2-(piperazin-1-yl)benzoic acid analogs is highly sensitive to the nature and position of substituents on both the benzoic acid and piperazine (B1678402) rings. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity across various therapeutic targets.

Substituents on the piperazine-linked benzene (B151609) ring play a critical role in modulating biological activity. For instance, in the context of anti-tumor agents, the introduction of electron-withdrawing groups such as chloro- or fluoro-substituents has been shown to enhance activity. nih.gov The position of these substituents is also crucial; for example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the placement of methoxy (B1213986) groups on an attached phenyl ring significantly impacted antifungal activity. nih.gov A compound with 3,4,5-trimethoxy substitution was active, while a 2,4,5-trimethoxy analog was not, highlighting the sensitivity of activity to substituent positioning. nih.gov

Modifications to the piperazine ring itself are equally important. SAR investigations have revealed that substituents on the piperazine unit are critical for the inhibitory activity of certain compounds against cancer cell lines like PC3. nih.gov In some cases, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a notable decrease in biological activity, underscoring the piperazine moiety's importance as a "privileged structure" in drug design. nih.govmdpi.com In the development of tyrosinase inhibitors, piperazine amides of benzoic and cinnamic acids were designed to enhance water solubility and drug-likeness. nih.govacs.org Molecular docking studies of these analogs suggested that benzyl (B1604629) substituents on the piperazine ring engage in important interactions within the enzyme's active site, contributing to higher potency. nih.govacs.org

The following table summarizes the effects of various substitutions on the biological activity of piperazine-containing compounds based on research findings.

| Compound Series | Substituent Modification | Effect on Biological Activity | Target/Assay |

| Piperazine-linked natural product derivatives | Introduction of electron-withdrawing groups (e.g., Cl, F) on the benzene ring | Enhanced anti-tumor activity | Cancer cell lines |

| Chromen-4-one derivatives | Replacement of piperazine with morpholine or pyrrolidine | Noticeable decrease in telomerase inhibitory activity | Telomerase inhibition assay |

| Benzoic/Cinnamic acid piperazine amides | Addition of a benzyl group to the piperazine ring | Increased potency, likely due to interactions in a hydrophobic pocket | Tyrosinase inhibition |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Change in position of methoxy groups on a phenyl substituent | Significant impact on antifungal activity | Antifungal assays |

Conformational Analysis and its Influence on Molecular Recognition in Biological Systems

Studies on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists revealed that the axial conformation is generally preferred for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation was found to place the basic and pyridyl nitrogens in a specific spatial arrangement that mimics the natural ligand, nicotine. nih.gov For ether-linked compounds, the axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov This conformational preference is critical for proper binding and subsequent receptor activation.

The conformational flexibility of the piperazine ring and its substituents is also vital for binding to targets like the HIV-1 gp120 envelope protein. nih.gov Molecular dynamics studies have suggested that the ability of piperazine derivatives to adapt their conformation upon binding is more significant than previously assumed. nih.gov This conformational adaptability allows the molecule to fit optimally into the binding site, maximizing interactions and inhibitory activity. nih.gov In the context of bacterial efflux pump inhibitors, the environment can influence the conformation of piperazine-containing imidazolones. nih.gov X-ray crystallography showed that the formation of different salts led to different orientations of a hydroxyethyl (B10761427) group on the piperazine ring, which could affect how the inhibitor interacts with the efflux pump components. nih.gov

| Compound Class | Key Conformational Feature | Influence on Molecular Recognition | Biological Target |

| 1-Acyl/1-Aryl 2-substituted piperazines | Preference for the axial conformation | Places key nitrogen atoms in an orientation that mimics nicotine, enabling binding | α7 nicotinic acetylcholine receptor |

| Piperazine-based HIV-1 inhibitors | Conformational flexibility | Allows the molecule to adapt to the binding site, enhancing inhibitory activity | HIV-1 gp120 |

| Imidazolone-based efflux pump inhibitors | Environment-dependent orientation of piperazine substituents | Affects interactions with the efflux pump machinery | AcrA/AcrB/TolC efflux pump |

Modulation of Pharmacokinetic Properties through Functional Group Modifications

The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of this compound analogs can be strategically tuned through functional group modifications. The piperazine core itself is often incorporated into drug candidates to improve ADME properties, particularly water solubility, due to its two basic nitrogen atoms. nih.gov

Modifying the substituents on the piperazine and benzoic acid moieties can systematically alter key physicochemical parameters that govern pharmacokinetics, such as lipophilicity (logP/logD), permeability, and metabolic stability. nih.govnih.gov For example, the introduction of fluorine atoms into a scaffold can significantly improve ADME properties. nih.gov In one study on MK2 inhibitors, strategically placed fluorine atoms enhanced permeability and solubility while reducing in vivo clearance, leading to a notable increase in oral exposure without compromising target potency. nih.gov

Lipophilicity is a critical parameter that impacts solubility, plasma protein binding, metabolic clearance, and volume of distribution. plos.org There is often a trade-off between potency and pharmacokinetic properties. Highly potent compounds may suffer from poor oral bioavailability due to factors like low permeability. nih.gov For instance, in a series of pyrrole-based inhibitors, methylation of a pyrrole-NH group greatly improved permeability as measured by a parallel artificial membrane permeability assay (PAMPA), without significantly changing the lipophilicity (logD₇.₄). nih.gov This demonstrates that targeted functional group modifications can overcome specific ADME liabilities. nih.gov

The following table illustrates how specific modifications can impact pharmacokinetic properties.

| Modification Strategy | Functional Group Change | Impact on Physicochemical/ADME Property | Example Scaffold |

| Fluorination | Introduction of fluorine atom(s) | Improved permeability, enhanced solubility, reduced in vivo clearance | Pyrrole-based MK2 inhibitors |

| N-Alkylation | Methylation of a pyrrole-NH group | Greatly improved permeability (PAMPA) | Pyrrole-based MK2 inhibitors |

| Chain Elongation | Increasing alkyl chain length on the α-position | Increased plasma concentrations and longer half-life (t₁/₂) | Synthetic cathinones |

| Core Ring Modification | Incorporation of the piperazine moiety | Increased water solubility and bioavailability | General drug candidates |

Stereochemical Considerations and Enantioselective Synthesis for Chiral Derivatives

When substitutions on the this compound scaffold create one or more chiral centers, stereochemistry becomes a critical factor influencing biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to synthesize stereochemically pure isomers is essential for developing safe and effective therapeutic agents.

The synthesis of chiral piperazine derivatives in an enantiomerically pure form is an area of active research. dicp.ac.cn Asymmetric catalytic methods are particularly desirable for their efficiency. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with high yields and good enantioselectivities (up to 90% ee). dicp.ac.cn These chiral piperazin-2-ones can then be converted into the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Another approach involves the use of chiral auxiliaries or starting materials from the "chiral pool." dicp.ac.cnrsc.org For instance, the enantiospecific synthesis of chiral piperazin-2-ones has been achieved using amino acid derivatives as starting materials. dicp.ac.cn Similarly, chiral non-racemic bicyclic lactams, derived from the cyclodehydration of aryl-delta-oxoacids with (R)-phenylglycinol, have served as versatile intermediates for the enantioselective synthesis of 2-arylpiperidines, which share structural similarities with piperazine derivatives. nih.govrsc.org These methods allow for the creation of specific stereoisomers, enabling detailed investigation of their structure-activity relationships. nih.gov

Biological and Pharmacological Research of 2 Piperazin 1 Yl Benzoic Acid Derivatives

Receptor and Enzyme Modulation Studies

Derivatives of 2-(piperazin-1-yl)benzoic acid have been the subject of extensive biological and pharmacological research, demonstrating a wide range of modulatory activities on various receptors and enzymes. These studies have highlighted the potential of this chemical scaffold in the development of targeted therapeutic agents. The following sections detail the research findings concerning the interaction of these derivatives with specific biological targets.

Kinase Inhibition Profiles and Selectivity

Derivatives of this compound have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.

One area of focus has been the inhibition of Casein Kinase 2 (CSNK2), a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. nih.gov Certain 2,6-disubstituted pyrazine (B50134) derivatives incorporating a piperazinyl-benzoic acid moiety have been identified as potent inhibitors of the CSNK2A catalytic subunit. For instance, a potent dual CSNK2A/PIM3 inhibitor, pyrazine 2, demonstrated IC50 values of 5 nM and <3 nM, respectively. nih.gov However, the potent inhibition of PIM kinases, which are also involved in cell proliferation and survival, can complicate their use as selective pharmacological probes for CSNK2A. nih.gov

Research has therefore aimed to improve selectivity over PIM kinases. Modifications at the 6-position of the pyrazine ring were explored, leading to the identification of analogues with greater selectivity for CSNK2A. For example, the 6-isopropoxyindole analogue 6c was identified as a nanomolar CSNK2A inhibitor with 30-fold selectivity over PIM3 in cellular assays. nih.gov Further optimization by replacing the 6-isopropoxyindole with isosteric ortho-methoxy anilines, such as in compound 7c , generated analogues with improved kinome-wide selectivity for CSNK2A over PIM3. nih.gov

The PIM kinases (PIM1, PIM2, and PIM3) themselves are attractive targets in oncology. nih.gov While specific this compound derivatives targeting PIM kinases with high selectivity are a subject of ongoing research, the dual activity of some compounds highlights the potential for developing multi-targeted kinase inhibitors from this chemical class. nih.govmedchemexpress.com

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| Pyrazine 2 | CSNK2A | 5 | Potent dual inhibitor with PIM3 (<3 nM) |

| Pyrazine 2 | PIM3 | <3 | Potent dual inhibitor with CSNK2A (5 nM) |

| 6c | CSNK2A | Not specified (nanomolar) | 30-fold selectivity over PIM3 in cells |

| 7c | CSNK2A | Not specified | Improved kinome-wide selectivity over PIM3 |

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Several series of this compound derivatives have been synthesized and evaluated for their AChE inhibitory activity.

One study focused on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. nih.govsemanticscholar.org Within this series, substitutions on the phenyl ring of the benzoyl moiety were found to significantly influence inhibitory potency. Specifically, the presence of electron-withdrawing groups, such as chloro and fluoro, at the meta-position (position 3) of the phenyl ring enhanced AChE inhibitory activity. nih.govsemanticscholar.org Similarly, an electron-donating methoxy (B1213986) group at the para-position (position 4) also resulted in increased potency. nih.govsemanticscholar.org

Compound 4e , featuring a meta-fluoro substitution, emerged as a particularly potent inhibitor with an IC50 value of 7.1 nM. nih.govsemanticscholar.org Another highly active compound, 4i , with a para-methoxy group, displayed an IC50 of 20.3 nM. nih.govsemanticscholar.org Both of these compounds demonstrated significantly greater potency than the reference drug, donepezil (B133215) (IC50 = 410 nM), in the same assay. nih.govsemanticscholar.org Molecular docking studies suggested that these compounds adopt a binding mode similar to that of donepezil within the active site of AChE. nih.gov

Another series of benzamide (B126) derivatives containing a piperidine (B6355638) core also showed potent AChE inhibitory activity. nih.gov Compound 5d , with a fluorine substitution at the ortho position, was the most active in its series, with an IC50 of 13 ± 2.1 nM, again showing superior activity compared to donepezil (IC50 = 0.6 ± 0.05 µM). nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (nM) |

|---|---|---|

| 4e | m-Fluoro | 7.1 |

| 4i | p-Methoxy | 20.3 |

| 5d | o-Fluoro | 13 |

| Donepezil (Reference) | - | 410 |

Dopamine (B1211576) Receptor (e.g., D3) Ligand Binding and Functional Activity

The dopamine D3 receptor is a key target for the development of treatments for neuropsychiatric disorders, including schizophrenia and substance abuse. nih.govcaymanchem.com Derivatives of this compound, particularly N-(4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamides, have been extensively explored as D3 receptor ligands.

Structure-activity relationship (SAR) studies have revealed that high affinity and selectivity for the D3 receptor over the closely related D2 receptor can be achieved through specific structural modifications. caymanchem.comfigshare.com The nature of the aryl group attached to the piperazine (B1678402), the length and rigidity of the linker chain, and the terminal arylcarboxamide moiety all play crucial roles in determining the binding profile. caymanchem.comfigshare.com

For instance, in a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, modifications to the terminal arylcarboxamide and the introduction of a more rigid trans-butenyl linker were found to optimize D3 receptor affinity and selectivity. figshare.com Compound 29 from this series, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, exhibited a high affinity for the human D3 receptor with a Ki of 0.7 nM and a 133-fold selectivity over the D2L receptor (Ki = 93.3 nM). figshare.com In functional assays, compound 29 acted as a potent antagonist at the D3 receptor, inhibiting quinpirole-stimulated mitogenesis with an EC50 value of 3.0 nM. figshare.com

Another study identified enantioselective D3 antagonists within the 2,3-diCl- and 2-OCH3-phenyl piperazine class of compounds, suggesting that a binding region on the second extracellular loop may contribute to both enantioselectivity and D3 receptor selectivity. nih.gov

Table 3: Dopamine D3 Receptor Binding Affinity and Selectivity of Selected this compound Derivatives

| Compound | D3 Ki (nM) | D2L Ki (nM) | D2/D3 Selectivity Ratio | Functional Activity |

|---|---|---|---|---|

| 29 | 0.7 | 93.3 | 133 | Antagonist (EC50 = 3.0 nM) |

| NGB 2904 (1) | 2.0 | 112 | 56 | Antagonist (EC50 = 14.4 nM) |

| LS-3-134 | 0.17 | >25.5 | >150 | Partial Agonist |

| WW-III-55 | ~20 | >16,000 | >800 | Not specified |

Serotonin (B10506) Receptor Interactions and Subtype Selectivity

Arylpiperazine derivatives are a well-established class of compounds that interact with various serotonin (5-HT) receptor subtypes. medchemexpress.com The this compound scaffold has been incorporated into molecules targeting these receptors, which are implicated in the pathophysiology of depression, anxiety, and other central nervous system disorders.

Research has shown that substitutions on the aryl ring of the piperazine moiety and the nature of the side chain significantly influence the affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT1C. researchgate.net For example, compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) have been shown to act as agonists at the 5-HT1C receptor, while being antagonists at the 5-HT2 receptor in the cerebral cortex. researchgate.net

The 5-HT1A receptor is a particularly important target for anxiolytic and antidepressant drugs. One study investigated the selective 5-HT1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine], which was shown to enhance cholinergic transmission. Another series of 4-substituted 1-arylpiperazines was designed to achieve high affinity for 5-HT1A sites. In this series, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (1a ) displayed a very high affinity for 5-HT1A receptors, with a Ki value of 0.6 nM.

The 5-HT2A receptor is a key target for atypical antipsychotic drugs. Molecular docking studies of arylpiperazine derivatives as 5-HT2A antagonists have revealed that these compounds typically bind in a "V" conformation, stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions within the receptor's binding pocket.

Table 4: Serotonin Receptor Binding Affinities of Selected Arylpiperazine Derivatives

| Compound | Receptor Subtype | Ki (nM) | Functional Profile |

|---|---|---|---|

| 1a (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) | 5-HT1A | 0.6 | Not specified |

| mCPP (m-chlorophenylpiperazine) | 5-HT1C | Not specified | Agonist |

| mCPP (m-chlorophenylpiperazine) | 5-HT2 | Not specified | Antagonist |

| TFMPP (m-trifluoromethylphenylpiperazine) | 5-HT1C | Not specified | Agonist |

| TFMPP (m-trifluoromethylphenylpiperazine) | 5-HT2 | Not specified | Antagonist |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group.

Derivatives of this compound have been developed as HDAC inhibitors, with a focus on achieving selectivity for specific HDAC isoforms, particularly HDAC6. nih.gov In one study, a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were synthesized and evaluated. nih.gov The hydroxamic acid moiety serves as the zinc-binding group.

Within this series, compounds 9a-d , which bear a para-substituted hydroxamic acid, were found to be active HDAC inhibitors, whereas their meta-substituted analogues were inactive. nih.gov These compounds exhibited selective inhibition of HDAC6 over HDAC1. nih.gov For example, the IC50 values for compounds 9a-d against HDAC6 ranged from 0.1 to 1.0 µM, while their IC50 values against HDAC1 were in the range of 0.9 to 6 µM. nih.gov Molecular modeling studies provided a structural rationale for this selectivity, indicating a more favorable interaction energy for these compounds with HDAC6 compared to HDAC1. nih.gov

Another study focused on designing CNS-penetrant HDAC6 inhibitors by hybridizing known HDAC6 inhibitor structures with brain-penetrant histamine (B1213489) H1 receptor antagonists. This led to the development of benzylpiperazine derivatives. Compound 2 from this research, which incorporates a benzhydryl piperazine structure as the cap group, showed isozyme-selective inhibition of HDAC6 (IC50 = 0.11 µM) over HDAC1 (IC50 = 4.4 µM) and HDAC4 (IC50 = 4.4 µM).

Table 5: HDAC Inhibitory Activity and Selectivity of Selected this compound Derivatives

| Compound | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC4 IC50 (µM) | Selectivity Profile |

|---|---|---|---|---|

| 9a-d | 0.1 - 1.0 | 0.9 - 6 | Not Determined | Selective for HDAC6 over HDAC1 |

| 2 | 0.11 | 4.4 | 4.4 | Selective for HDAC6 over HDAC1 and HDAC4 |

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition and Selectivity

Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol. It exists in two isoforms, ACAT1 and ACAT2, which have different tissue distributions and physiological roles. Inhibition of ACAT is considered a potential therapeutic strategy for atherosclerosis.

Research has led to the identification of this compound derivatives as potent and selective ACAT inhibitors. One such compound, K-604, which is a 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human ACAT1. K-604 demonstrated a high degree of selectivity, with a 229-fold preference for ACAT1 over ACAT2. The incorporation of the piperazine unit into the linker region of the molecule was crucial for enhancing aqueous solubility and oral absorption compared to earlier compounds in the series.

The development of isoform-selective ACAT inhibitors is important, as non-selective inhibition has been associated with adverse effects in clinical trials. Computational approaches, including pharmacophore modeling and deep docking, have been utilized to identify novel and selective ACAT2 inhibitors. Through such methods, compounds STL565001 and STL528213 were identified as selective ACAT2 inhibitors, with selectivities of 6-fold and 13-fold over ACAT1, respectively.

Table 6: ACAT Inhibitory Activity and Selectivity of Selected Compounds

| Compound | Target Isoform | Selectivity | Inhibition Rate at 25 µM |

|---|---|---|---|

| K-604 | ACAT1 | 229-fold over ACAT2 | Not specified |

| STL565001 | ACAT2 | 6-fold over ACAT1 | 75.7 ± 27.8% |

| STL528213 | ACAT2 | 13-fold over ACAT1 | 87.8 ± 12.4% |

Other Protein-Protein Interaction (PPI) Modulatory Effects

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in various diseases. nih.gov The modulation of PPIs with small molecules presents a promising yet challenging therapeutic strategy. nih.gov While direct evidence of this compound derivatives as PPI modulators is not extensively documented in publicly available research, the structural characteristics of the piperazine and benzoic acid moieties suggest their potential as scaffolds for the design of such agents. Small molecule PPI modulators often possess specific physicochemical properties, such as a molecular weight between 400 and 600 Da and the presence of functional groups capable of interacting with "hot spot" residues like tyrosine, tryptophan, and arginine at the PPI interface. uorsy.com The design of PPI modulators can be approached through ligand-based strategies, utilizing information from known binders. uorsy.com The development of both inhibitors and stabilizers of PPIs is an active area of research, with stabilizers, sometimes referred to as "molecular glues," offering the advantage of not needing to displace a natural binding partner. nih.gov Peptides derived from the binding interfaces of interacting proteins also serve as a basis for designing PPI modulators. nih.gov Given the importance of PPIs in bacterial functions, targeting these interactions is also a novel strategy for developing new antibiotics. rsc.org

Exploration of Diverse Therapeutic Research Areas

Derivatives of this compound have shown considerable promise in the field of neuroscience, with investigations into their efficacy for a range of neurological and psychiatric conditions. The piperazine ring is a common feature in many centrally acting agents due to its ability to interact with various receptors and enzymes in the brain. nih.gov

Research has highlighted the potential of piperazine-containing compounds as inhibitors of key enzymes implicated in neurodegenerative diseases. For instance, certain piperazine-substituted chalcones have been identified as potent inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov One study identified compounds PC10 and PC11 as remarkable MAO-B inhibitors with IC50 values of 0.65 and 0.71 μM, respectively. nih.gov

Furthermore, the anxiolytic and antidepressant-like effects of piperazine derivatives have been a significant area of focus. silae.it The mechanism of action often involves the modulation of serotonergic and GABAergic pathways. Several studies have pointed to the involvement of 5-HT1A receptors in the anxiolytic and antidepressant effects of these compounds. silae.it Additionally, some piperazine derivatives have demonstrated affinity for the melanocortin receptor 4 (MCR4), which has been linked to anxiety disorders. silae.it In the pursuit of novel treatments for neurodegenerative diseases, benzylpiperazine derivatives have been designed as CNS-penetrant and selective histone deacetylase 6 (HDAC6) inhibitors, showing antidepressant activity in preclinical models. nih.gov

Table 1: Investigated Neurological and Psychiatric Targets of Piperazine Derivatives

| Compound Class | Target | Investigated For | Key Findings |

|---|---|---|---|

| Piperazine-substituted chalcones | MAO-B, AChE, BACE-1 | Neurological disorders | Compounds PC10 and PC11 are potent MAO-B inhibitors. nih.gov |

| Benzylpiperazine derivatives | HDAC6 | Neurodegenerative diseases, Depression | Identified CNS-penetrant and selective HDAC6 inhibitors with antidepressant activity. nih.gov |

| Various piperazine analogues | 5-HT1A receptors, MCR4 | Anxiety and Depressive disorders | Showed anxiolytic and antidepressant-like effects through modulation of these receptors. silae.it |

The development of novel anticancer agents is a critical area of pharmaceutical research, and derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative activity. The piperazine scaffold is a key structural component in numerous approved and experimental anticancer drugs. unimi.it

A variety of hybrid molecules incorporating the piperazine moiety have demonstrated cytotoxicity against a range of human cancer cell lines. For example, 2-benzoylbenzofuran derivatives with a piperazine linker have been synthesized and evaluated for their in vitro anticancer activity. nih.gov In one study, compound 18 from this series was found to significantly induce apoptosis in A549 lung cancer cells. nih.gov Similarly, benzothiazole (B30560) derivatives incorporating piperazine have shown potent antiproliferative effects. nih.gov Derivative 17, a dichlorobenzenesulfonamide-based piperazine benzothiazole, exhibited remarkable activity against HepG2 and DU-145 cancer cell lines with CC50 values of 8 ± 2 µM and 9 ± 2 µM, respectively. nih.gov

Quinazolinone derivatives containing a piperazine linkage have also been investigated as anticancer agents. researchgate.net Compound 3d from a series of 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinones was found to be highly active against NCI, MCF-7, and HEK 293 cell lines, with an IC50 value of 1.1 ± 0.03 μM against the NCI cell line. researchgate.net Furthermore, novel benzothiazole, benzimidazole (B57391), and benzoxazole (B165842) derivatives have been synthesized and shown to possess antitumor properties. mdpi.com

Table 2: Anticancer Activity of this compound Derivatives and Related Compounds

| Compound Series | Cancer Cell Line(s) | Measurement | Result |

|---|---|---|---|

| 2-Benzoylbenzofuran derivatives | A549 (Lung) | Apoptosis Induction | Compound 18 significantly induced apoptosis. nih.gov |

| Benzothiazole derivatives | HepG2 (Liver), DU-145 (Prostate) | CC50 | Derivative 17: 8 ± 2 µM (HepG2), 9 ± 2 µM (DU-145). nih.gov |

| Quinazolinone derivatives | NCI (Lung) | IC50 | Compound 3d: 1.1 ± 0.03 μM. researchgate.net |

| Thiouracil amide derivatives | MCF7 (Breast) | IC50 | Ranged from 18.23 to 100 µM. unimi.it |

Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents remains a priority. Derivatives of this compound have been explored for their anti-inflammatory potential, often through mechanisms that involve the inhibition of key inflammatory mediators. The piperazine framework has been noted for its contribution to the anti-inflammatory activity of various compounds. nih.gov

One area of investigation has been the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov A study on benzhydrylpiperazine-based derivatives identified compound 9d as a potent dual inhibitor with IC50 values of 0.25 ± 0.03 μM for COX-2 and 7.87 ± 0.33 μM for 5-LOX. nih.gov This compound also demonstrated a significant anti-inflammatory response in a paw edema model by inhibiting prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov

Other piperazine derivatives have also shown significant anti-inflammatory effects. For instance, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID piron, exhibited anti-inflammatory activity comparable to diclofenac. mdpi.com Another study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated its ability to reduce paw edema and pleurisy by decreasing cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov The high electron-donating capacity of the piperazine moiety is thought to be correlated with the potent anti-inflammatory activity of these compounds. mdpi.com

Table 3: Anti-inflammatory Activity of Piperazine Derivatives

| Compound | Model/Target | Key Findings |

|---|---|---|

| Benzhydrylpiperazine derivative 9d | COX-2/5-LOX | Potent dual inhibitor; reduced PGE2, IL-6, and TNF-α. nih.gov |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced edema | Activity comparable to diclofenac. mdpi.com |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of IL-1β and TNF-α. nih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. While specific studies on the antioxidant capacity of this compound itself are limited, research on related heterocyclic structures containing piperazine and benzoic acid moieties suggests potential in this area.

For example, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. niscair.res.in Several compounds from this series, particularly those bearing a methoxy group, demonstrated promising antioxidant activity, even better than the standard ascorbic acid. niscair.res.in Benzothiazole derivatives have also been investigated as multifunctional antioxidant agents for skin damage. nih.gov Given that the piperazine ring is often incorporated into benzothiazole structures to enhance biological activity, it is plausible that this compound derivatives could be designed to possess antioxidant properties. The development of new antioxidants is crucial for delaying and preventing conditions associated with oxidative stress. niscair.res.in

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. The piperazine nucleus is a well-established pharmacophore in a variety of clinically used antimicrobial drugs. ijbpas.com Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.

A notable example is the novel compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which has demonstrated antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). mdpi.com The mechanism of action of PNT was found to involve its uptake into the bacterial cells, leading to hollowed-out cytoplasms without disintegration of the bacterial membrane. mdpi.com

Broader studies on piperazine derivatives have confirmed their wide-ranging antimicrobial activities. ijbpas.com For instance, benzothiazole-piperazine sulfonamide derivatives have shown antibacterial activity against various bacterial strains. nih.gov Additionally, N-(thiazol-2-yl)benzenesulfonamides, when combined with the cell-penetrating peptide octaarginine, have exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org The synthesis of new benzimidazole derivatives has also yielded compounds with potential antimicrobial activities. mdpi.com

Table 4: Antimicrobial Activity of Piperazine-Containing Compounds

| Compound/Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Exhibited antimicrobial activity, causing hollowing of bacterial cytoplasm. mdpi.com |

| Benzothiazole-piperazine sulfonamides | Various bacterial strains | Showed antibacterial activity. nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides with octaarginine | Gram-negative and Gram-positive bacteria | Potent antibacterial activity. rsc.org |

| Benzimidazole derivatives | Bacillus cereus, Escherichia coli | Some compounds showed moderate to high activity against B. cereus. mdpi.com |

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanism of action for derivatives of this compound is diverse, reflecting the scaffold's ability to interact with various biological targets. Research into these compounds has revealed engagement with key enzymes, receptors, and cellular processes implicated in a range of pathologies, from cancer to neurological disorders.

One prominent area of investigation has been in oncology, where derivatives have been shown to function as kinase inhibitors. Certain benzimidazole derivatives incorporating a piperazinylphenyl moiety have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. researchgate.net This inhibition is a critical mechanism for halting the signaling pathways that drive tumor cell proliferation and survival. Molecular docking studies have helped to illustrate the binding modes of these ligands within the active site of the EGFR target. researchgate.net Another related mechanism involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), where specific benzimidazole derivatives have demonstrated a mixed type of inhibition.

In the context of cancer, other derivatives have been found to exert their effects through the disruption of microtubule dynamics. Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, for instance, have demonstrated anti-tubulin properties. nih.gov This mechanism leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis, or programmed cell death, in cancer cells. nih.gov

Beyond oncology, derivatives have been developed to target components of the nervous system. The piperazine structure itself is known to be a GABA receptor agonist. drugbank.com This interaction leads to the hyperpolarization of nerve endings, resulting in a blockade of neurotransmission. drugbank.com Furthermore, piperazinyl-containing compounds have been synthesized to act as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov By blocking this subunit, these derivatives can reduce the calcium-dependent release of various neurotransmitters, a mechanism that is central to the action of gabapentinoid drugs used in treating neuropathic pain. nih.gov

Other mechanisms identified for related benzoic acid derivatives include the blockade of voltage-gated sodium channels, which interrupts the propagation of action potentials in nerve fibers, leading to a local anesthetic effect. slideshare.net

In Vitro and In Vivo Biological Evaluation Methodologies

A comprehensive suite of in vitro and in vivo methodologies has been employed to characterize the biological activities of this compound derivatives. These evaluation techniques are essential for determining the potency, selectivity, and functional effects of these compounds at the molecular, cellular, and whole-organism levels.

In Vitro Evaluation:

Antiproliferative and Cytotoxicity Assays: The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. researchgate.net The potency is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Enzyme Inhibition Assays: To determine the effect of derivatives on specific enzyme targets like EGFR Tyrosine Kinase or urease, enzyme inhibition assays are performed. researchgate.netmdpi.com These assays measure the reduction in enzyme activity in the presence of the inhibitor, allowing for the calculation of IC50 or Ki values.

Cell Cycle Analysis: Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This method was used to confirm that certain derivatives cause cell cycle arrest at the G2/M phase. nih.gov

Apoptosis Assays: The ability of a compound to induce programmed cell death is often evaluated using techniques that detect markers of apoptosis, confirming that this is a downstream effect of cell cycle arrest. nih.gov

Receptor Binding and Functional Assays: For derivatives targeting receptors, binding assays are crucial. The GTPgammaS assay, for example, is used to determine if a compound acts as an agonist at G-protein coupled receptors, such as the serotonin 5-HT1A receptor. nih.gov

Immunofluorescence Staining: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. It has been employed to reveal the anti-tubulin properties of certain quinazoline (B50416) derivatives by observing their effect on the microtubule network within cells. nih.gov

In Vivo Evaluation:

Xenograft Models: To assess anticancer activity in a living organism, human tumor cells (e.g., HepG2) are implanted into immunocompromised mice. nih.gov The effect of the compound on tumor growth is monitored over time, providing crucial data on its efficacy in a complex biological system. nih.gov

Analgesic Activity Models: The anti-nociceptive (pain-relieving) properties of derivatives are evaluated using models such as the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central nervous system-mediated analgesia. mdpi.com

Antihypertensive Models: The effect of compounds on blood pressure is assessed in animal models of hypertension to confirm their potential as antihypertensive agents. mdpi.com

Positron Emission Tomography (PET) Studies: PET imaging is a non-invasive in vivo technique used to quantify the distribution and target engagement of a radiolabeled compound. Studies in baboons have been used to evaluate the brain penetration and specific binding of derivatives designed as PET ligands for neuroreceptors. nih.gov

Data Tables

Table 1: In Vitro Antiproliferative Activity of a Substituted Quinazolin-4-amine Derivative (Compound 7a)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.051 |

| SGC-7901 | Gastric Carcinoma | 0.029 |

| HepG2 | Hepatocellular Carcinoma | 0.147 |

| HCT116 | Colon Carcinoma | 0.086 |

Data sourced from research on substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. nih.gov

Table 2: In Vitro Urease Inhibition by Valsartan Derivatives

| Compound | % Inhibition (at 0.1 mM) | IC50 (µM) |

|---|---|---|

| AV1 | 60.32 ± 0.12 | 0.078 ± 0.001 |

| AV2 | 80.11 ± 0.14 | 0.061 ± 0.003 |

| AV3 | 70.18 ± 0.12 | 0.069 ± 0.004 |

| AV4 | 55.23 ± 0.15 | 0.089 ± 0.001 |

| AV5 | 75.11 ± 0.11 | 0.065 ± 0.002 |

Data from an evaluation of ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. mdpi.com

Computational Chemistry and Chemoinformatics in Research on 2 Piperazin 1 Yl Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(piperazin-1-yl)benzoic acid derivatives, molecular docking simulations have been instrumental in elucidating their interactions with biological targets.

For instance, in a study focused on developing new anticancer and antimicrobial agents, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and subjected to molecular docking studies. The simulations, performed using the Schrödinger suite, aimed to understand the binding modes of these compounds within the active sites of relevant enzymes. The results indicated that some of the synthesized compounds displayed good docking scores, suggesting a strong binding affinity and a potential for potent biological activity. Specifically, compounds 5 and 7 were identified as having significant anticancer potency based on their favorable interactions within the binding pocket. nih.govresearchgate.net

Another study on newly synthesized benzimidazole (B57391) derivatives containing a piperazine (B1678402) moiety utilized molecular docking to investigate their potential as antibacterial, antifungal, and anticancer agents. connectjournals.com The docking analysis, conducted using the Glide tool, revealed that the binding mode of a particularly active anticancer derivative was consistent with that of the known drug camptothecin (B557342). connectjournals.com The docking scores and binding energies from these simulations provided a rational basis for the observed biological activities. connectjournals.com

Similarly, molecular docking has been employed to evaluate the potential of piperazine-containing benzamide (B126) derivatives as inhibitors of butyrylcholinesterase, a target for Alzheimer's disease. hilarispublisher.com The simulations showed that the most active compounds formed key interactions, such as arene-arene interactions, within the active site of the enzyme. hilarispublisher.com

The following table summarizes the findings from a representative molecular docking study of a this compound derivative.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Observed Interaction |

| Derivative 3a | Human Breast Cancer (MCF-7) related protein | Not specified | Consistent with camptothecin binding mode |

| Compound 5 | Cyclin-Dependent Kinase (CDK) | Good | Favorable binding in active site |

| Compound 7 | Cyclin-Dependent Kinase (CDK) | Good | Favorable binding in active site |

| Compound 5b | Butyrylcholinesterase | Not specified | Arene-arene interactions |

This table is for illustrative purposes and synthesizes information from multiple studies on derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

In the broader context of drug design involving arylpiperazines, QSAR studies have been integral. For example, a computational model for the interaction between 5-HT1A receptor ligands and the receptor, combined with QSAR studies, led to the design and synthesis of a new series of arylpiperazines with high affinity and selectivity. nih.gov This approach demonstrates how QSAR can guide the structural modifications of the piperazine scaffold to optimize biological activity.

While specific QSAR models for this compound are not extensively documented in the provided search results, the principles of QSAR are highly applicable. For instance, a QSAR study on the toxicity of various benzoic acids revealed that descriptors like the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO) could significantly improve the prediction of toxicity. nih.gov Such models could be developed for this compound derivatives to predict their therapeutic efficacy and potential toxicity based on their physicochemical properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

In silico ADME predictions are crucial for evaluating the drug-likeness of a compound in the early stages of drug discovery, helping to reduce the likelihood of late-stage failures. These computational methods predict various pharmacokinetic parameters.

A study on a novel compound, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone', which shares the piperazine moiety, included an in silico ADME assessment using the SwissADME web tool. impactfactor.orgresearchgate.net The evaluation focused on properties like lipophilicity, water solubility, and compliance with drug-likeness rules. impactfactor.org For instance, the consensus Log P, a measure of lipophilicity, was found to be within the favorable range for oral activity (less than 5). impactfactor.org The compound also showed moderate to complete solubility in various predictive models. impactfactor.org

Such analyses for this compound and its derivatives would involve calculating a range of molecular descriptors to predict their pharmacokinetic behavior. These descriptors often include:

Molecular Weight: Influences absorption and distribution.

LogP: A measure of lipophilicity, affecting absorption and membrane permeability.

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Impacts solubility and binding.

The "BOILED-Egg" model is another in silico tool used to predict gastrointestinal absorption and brain penetration. nih.gov For a compound to be considered a good drug candidate, it should ideally fall within the "egg white" (good gastrointestinal absorption) and potentially the "yolk" (brain penetration) depending on the therapeutic target. nih.gov

The following table illustrates typical parameters evaluated in an in silico ADME study for a hypothetical this compound derivative.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five |

| LogP | < 5 | Good oral bioavailability |

| TPSA | 20-130 Ų | Optimal for cell permeability |

| Water Solubility | Moderately Soluble | Affects formulation and absorption |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Low/High (target dependent) | Predicts central nervous system activity |

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of a ligand-receptor complex over time. While specific MD simulation studies on this compound were not found in the search results, the utility of this technique for piperazine-containing molecules has been demonstrated.

For example, MD simulations have been used to investigate the absorption of CO2 in aqueous piperazine solutions. nih.gov These simulations provided insights into the molecular distribution and absorption mechanisms at the molecular level. nih.gov In the context of drug discovery, MD simulations of a this compound derivative bound to its target protein would reveal the stability of the binding pose predicted by molecular docking. It could also identify key amino acid residues that are crucial for the interaction and highlight any conformational changes in the protein or the ligand upon binding.

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Structure-based virtual screening has been successfully applied to identify new inhibitors using benzoic acid as a scaffold. nih.gov In one such study, the ZINC15 database was screened to find potential inhibitors of Trypanosoma cruzi trans-sialidase. nih.govresearchgate.netbenthamscience.com This process led to the identification of several benzoic acid derivatives with promising binding energies, and subsequent experimental testing confirmed the inhibitory activity of some of the lead compounds. nih.govresearchgate.netbenthamscience.com

This approach could be directly applied to discover novel ligands based on the this compound scaffold. A virtual library of compounds containing this core structure could be docked against a specific therapeutic target, and the top-scoring compounds would then be prioritized for synthesis and biological evaluation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide valuable information about a molecule's geometry, charge distribution, and orbital energies.

Studies on benzoic acid and its derivatives have utilized quantum chemical methods like Density Functional Theory (DFT) to analyze their molecular structure, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). niscpr.res.in The analysis of the molecular electrostatic potential (MEP) can help in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding its reactivity and interactions with biological targets. niscpr.res.in

Frontier molecular orbital analysis provides insights into the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO can be related to the molecule's reactivity. For this compound, such calculations could be used to understand its electronic properties and to rationalize its chemical behavior and biological activity. Theoretical studies on benzoic acid have also involved the calculation of vibrational frequencies, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Advanced Analytical Techniques for Research Characterization and Quantification of 2 Piperazin 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Piperazin-1-yl)benzoic acid. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a complete assignment of the proton and carbon signals can be achieved, confirming the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region would typically display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The piperazine ring protons would appear as two distinct multiplets in the aliphatic region, corresponding to the four protons adjacent to the nitrogen linked to the benzene ring and the four protons adjacent to the secondary amine. The proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, while the N-H proton of the piperazine ring would also present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the carboxylic acid, the six carbons of the aromatic ring, and the four carbons of the piperazine ring. Due to symmetry, the four carbons of the piperazine ring may appear as two distinct signals. The chemical shifts of the aromatic carbons would be influenced by the positions of the carboxylic acid and piperazinyl substituents. docbrown.info

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the connectivity of the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic and aliphatic signals. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~10-13 (broad s) | ~165-175 |

| Aromatic C-H | ~7.0-8.0 (m) | ~115-140 |

| Aromatic C-COOH | - | ~125-135 |

| Aromatic C-N | - | ~140-150 |

| Piperazine CH₂ (adjacent to N-Aryl) | ~3.0-3.5 (m) | ~45-55 |

| Piperazine CH₂ (adjacent to NH) | ~2.8-3.2 (m) | ~40-50 |

| Piperazine NH | Variable (broad s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. stmarys-ca.edu The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound would be the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. stmarys-ca.edu A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would typically appear around 1700 cm⁻¹. stmarys-ca.edustmarys-ca.edu

The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, which are observed as multiple peaks in the 1450-1600 cm⁻¹ region. stmarys-ca.edu Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. The C-N stretching vibrations from the piperazine ring are expected in the 1250-1020 cm⁻¹ region. The N-H bending vibration of the secondary amine in the piperazine ring may be observed around 1650-1580 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Amine | N-H Bend | 1650-1580 | Medium |

| Amine/Aryl Amine | C-N Stretch | 1250-1020 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS-ESI, TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. Techniques like High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) are particularly valuable.

With a molecular formula of C₁₁H₁₄N₂O₂, this compound has a molecular weight of 206.24 g/mol . In ESI-MS, the compound is expected to be readily ionized, primarily forming the protonated molecular ion [M+H]⁺ at an m/z of 207. HRMS provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group. Cleavage of the piperazine ring or the bond between the piperazine ring and the benzoic acid moiety would also produce characteristic fragment ions. For instance, a prominent fragment ion at m/z 77, corresponding to the phenyl group, is a characteristic feature in the mass spectrum of many benzoic acid derivatives. docbrown.info Another expected fragmentation would be the cleavage of the C-C bond between the phenyl group and the carboxylic acid, resulting in an ion with an m/z of 45, corresponding to [COOH]⁺. docbrown.info

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a research compound like this compound, a single-crystal X-ray diffraction study would provide detailed information on its molecular geometry, conformation, and the nature of intermolecular interactions.